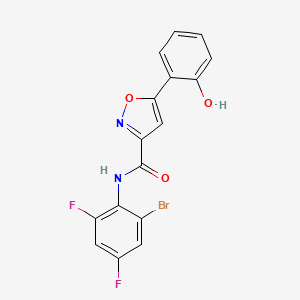![molecular formula C19H22N2O2 B6078161 N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide](/img/structure/B6078161.png)
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide, also known as NBMPR, is a potent and selective inhibitor of nucleoside transporters. It has been extensively studied for its scientific research applications, particularly in the fields of biochemistry and physiology.
Mecanismo De Acción
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide works by binding to the nucleoside transporter protein and blocking the entry of nucleosides into the cell. This leads to a decrease in cellular ATP levels and an increase in cell death. N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide has been shown to be a potent and selective inhibitor of nucleoside transporters, with little effect on other transporters.
Biochemical and Physiological Effects
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide has been shown to have a number of biochemical and physiological effects. In addition to its role in cancer research, N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide has been used to study the role of nucleoside transporters in the brain, where they play a key role in regulating adenosine levels. N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide has also been used to study the role of nucleoside transporters in the immune system, where they are involved in the uptake of nucleosides by immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide is its selectivity for nucleoside transporters, which makes it a valuable tool for studying these proteins in vitro and in vivo. However, N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide has some limitations as well. It is a potent inhibitor of nucleoside transporters, which can lead to off-target effects and toxicity at high concentrations. Additionally, N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide has a short half-life in vivo, which can limit its usefulness in animal studies.
Direcciones Futuras
There are many potential future directions for research on N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide. One area of interest is the development of more potent and selective inhibitors of nucleoside transporters. Another area of interest is the use of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide in combination with other drugs to increase their effectiveness in cancer treatment. Finally, N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide could be used as a tool to study the role of nucleoside transporters in other physiological processes, such as inflammation and wound healing.
Conclusion
In conclusion, N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide is a valuable research tool for studying the role of nucleoside transporters in various physiological and pathological processes. Its selectivity and potency make it a valuable tool for studying these proteins in vitro and in vivo. However, its off-target effects and short half-life limit its usefulness in certain applications. Future research on N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide could lead to the development of more potent and selective inhibitors of nucleoside transporters, as well as new insights into the role of these proteins in various physiological processes.
Métodos De Síntesis
The synthesis of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide involves the reaction of 1-naphthylmethylamine with butyric anhydride, followed by the addition of pyrrolidine and acetic anhydride. The resulting product is purified through recrystallization and column chromatography. This method has been optimized over the years to increase the yield and purity of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide.
Aplicaciones Científicas De Investigación
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide is primarily used as a research tool to study the role of nucleoside transporters in various physiological and pathological processes. It has been shown to inhibit the uptake of adenosine and other nucleosides, leading to a decrease in cellular ATP levels and an increase in cell death. This effect has been exploited in cancer research, where N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide has been used to sensitize cancer cells to chemotherapy.
Propiedades
IUPAC Name |
N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-6-18(22)20-16-11-19(23)21(13-16)12-15-9-5-8-14-7-3-4-10-17(14)15/h3-5,7-10,16H,2,6,11-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCUTQROMRRNEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CC(=O)N(C1)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-dimethylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B6078084.png)
![ethyl 4-[(2-fluorophenyl)amino]-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B6078092.png)
![N-[3-(methylthio)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B6078098.png)
![3-[1-(3-isoquinolinylcarbonyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B6078100.png)
![4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6078102.png)
![ethyl 3-(3-chlorobenzyl)-1-([1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetyl)-3-piperidinecarboxylate](/img/structure/B6078117.png)

![1-(4-fluorophenyl)-2,2-dimethyl-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B6078149.png)
![5-(1-methyl-1H-pyrazol-4-yl)-1-(1-phenylethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6078154.png)
![3-[1-(2-hydroxybenzyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B6078171.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-4-(2-methylbenzyl)-2-piperazinone](/img/structure/B6078173.png)
![2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-1-(2-naphthyl)ethanone](/img/structure/B6078176.png)
![2-[4-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6078181.png)
![N,N-dimethyl-2-{4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-morpholinyl}ethanamine](/img/structure/B6078182.png)